molecular formula C16H13BrN2O4S B244196 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No. B244196
M. Wt: 409.3 g/mol
InChI Key: ZDTDGLCKDRSXKA-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDF-589 and is a member of the thiazole family of compounds. BDF-589 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of BDF-589 is not fully understood, but it is thought to involve the inhibition of the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is involved in the regulation of cell growth and proliferation, and its inhibition by BDF-589 may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
BDF-589 has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, modulation of the immune response, and neuroprotective effects. These effects make BDF-589 a promising candidate for further study in a variety of scientific research fields.

Advantages and Limitations for Lab Experiments

One advantage of BDF-589 is its wide range of potential applications in scientific research. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the safety and efficacy of BDF-589 in humans.

Future Directions

There are several potential future directions for the study of BDF-589. One area of research could focus on the development of new cancer therapies based on BDF-589 and other mTOR pathway inhibitors. Another area of research could focus on the neuroprotective effects of BDF-589 and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDF-589 and its potential applications in immunology and other scientific research fields.

Synthesis Methods

The synthesis of BDF-589 involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the desired thiazole derivative. The final step involves the reaction of the thiazole derivative with furan-2-carboxylic acid to form BDF-589.

Scientific Research Applications

BDF-589 has been shown to have potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, BDF-589 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. In neurology, BDF-589 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, BDF-589 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H13BrN2O4S/c1-21-11-4-3-9(7-13(11)22-2)10-8-24-16(18-10)19-15(20)12-5-6-14(17)23-12/h3-8H,1-2H3,(H,18,19,20)

InChI Key

ZDTDGLCKDRSXKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)OC

Origin of Product

United States

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